
4,5-Diamino-1-methylpyridazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-1-methylpyridazin-1-ium iodide is a heterocyclic organic compound with the molecular formula C5H9IN4 This compound is characterized by the presence of a pyridazine ring substituted with amino groups at the 4 and 5 positions and a methyl group at the 1 position, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-1-methylpyridazin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-diaminopyridazine.
Methylation: The 4,5-diaminopyridazine is then methylated at the 1 position using methyl iodide under basic conditions.
Formation of Iodide Salt: The final step involves the formation of the iodide salt by reacting the methylated product with hydroiodic acid.
The reaction conditions generally involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-1-methylpyridazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridazine derivatives, and various substituted pyridazine compounds.
Scientific Research Applications
4,5-Diamino-1-methylpyridazin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Diamino-1-methylpyridazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Diaminopyridazine: Lacks the methyl group and iodide counterion.
1-Methylpyridazine: Lacks the amino groups at the 4 and 5 positions.
4,5-Diamino-1-methylpyridinium iodide: Similar structure but with a different counterion.
Uniqueness
4,5-Diamino-1-methylpyridazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide counterion, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
61071-07-6 |
|---|---|
Molecular Formula |
C5H9IN4 |
Molecular Weight |
252.06 g/mol |
IUPAC Name |
1-methylpyridazin-1-ium-4,5-diamine;iodide |
InChI |
InChI=1S/C5H8N4.HI/c1-9-3-5(7)4(6)2-8-9;/h2-3,6H,7H2,1H3;1H |
InChI Key |
LKMJUDZIFUTZKD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=NC=C(C(=C1)N)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
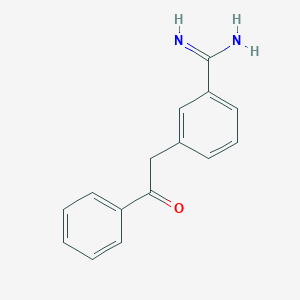
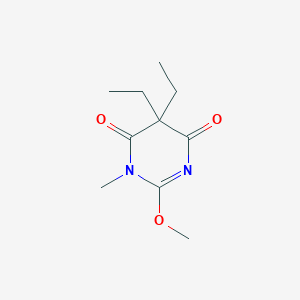
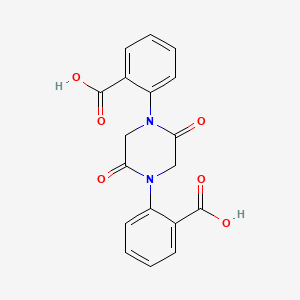

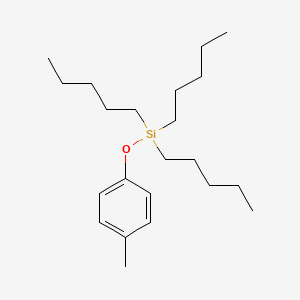

![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)

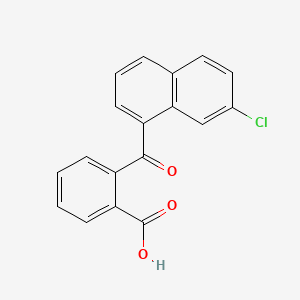

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)


